5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 11-acetyl-6H-benzobbenzazepin-5-one involves several steps. One common method includes the acylation of a benzazepine precursor with an acetylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time .
Chemical Reactions Analysis
11-acetyl-6H-benzobbenzazepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
11-acetyl-6H-benzobbenzazepin-5-one has several scientific research applications:
Medicine: Benzazepine derivatives, including 11-acetyl-6H-benzobenzazepin-5-one, are explored for their therapeutic potential in treating neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 11-acetyl-6H-benzobbenzazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity, which contributes to its anticonvulsant effects . The compound may also interact with ion channels and receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
11-acetyl-6H-benzobbenzazepin-5-one can be compared with other benzazepine derivatives, such as:
5-acetyl-5H-dibenzo[b,f]azepin-10(11H)-one: Similar in structure but may have different pharmacological properties.
Eslicarbazepine: An anticonvulsant drug with a different mechanism of action.
Tolvaptan: A benzazepine derivative used for treating hyponatremia.
The uniqueness of 11-acetyl-6H-benzobbenzazepin-5-one lies in its specific chemical structure and the resulting pharmacological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
11-acetyl-6H-benzo[b][1]benzazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11(18)17-14-8-4-2-6-12(14)10-16(19)13-7-3-5-9-15(13)17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFWPQQJWYTKGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345785 |
Source
|
Record name | 11-acetyl-6H-benzo[b][1]benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28291-63-6 |
Source
|
Record name | 11-acetyl-6H-benzo[b][1]benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.